1,2,4-Oxadiazole-3-carbohydrazide

Molecular recognition Hydrogen bonding Physicochemical properties

Researchers requiring a precise 1,2,4-oxadiazole-3-carbohydrazide scaffold for SIRT2-selective probe development face challenges with isomer contamination and inconsistent bioactivity. Our 1,2,4-Oxadiazole-3-carbohydrazide (CAS 39512-60-2) eliminates this uncertainty: • Regiospecifically substituted at C3, ensuring correct pharmacophore geometry for SIRT2 binding (class-level selectivity over SIRT1/3/5). • Compatible with continuous-flow synthesis (~30 min core construction) for automated library production. • Serves as a versatile building block for caspase-3 activators and SDHI fungicide analogs. Reliable supply supports both medicinal chemistry and agrochemical R&D programs.

Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
CAS No. 39512-60-2
Cat. No. B1394399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole-3-carbohydrazide
CAS39512-60-2
Molecular FormulaC3H4N4O2
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESC1=NC(=NO1)C(=O)NN
InChIInChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8)
InChIKeyLIWQGTZGNOZLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Oxadiazole-3-carbohydrazide: Heterocyclic Building Block


1,2,4-Oxadiazole-3-carbohydrazide (CAS 39512-60-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a carbohydrazide group [1]. With a molecular weight of 128.09 g/mol, this small-molecule scaffold serves as a key intermediate in the synthesis of diverse chemical libraries for drug discovery and crop protection research . The 1,2,4-oxadiazole ring is a recognized pharmacophore and bioisostere for amides and esters, while the terminal hydrazide moiety offers a reactive handle for further derivatization [2]. Its distinct substitution pattern distinguishes it from other regioisomers and oxadiazole-carbohydrazide analogs, which is critical for structure-activity relationship (SAR) exploration.

Scaffold 1,2,4-Oxadiazole core as a privileged pharmacophore and amide/ester bioisostere
Reactivity Carbohydrazide handle for hydrazone, Schiff base, and cyclization chemistry
Workflow Designed for SAR exploration, library synthesis, and fragment-based discovery

1,2,4-Oxadiazole-3-carbohydrazide: Substitution Challenges


Generic substitution with other oxadiazole-carbohydrazide isomers or derivatives is not trivial due to the profound impact of regioisomerism and substitution pattern on biological activity and physicochemical properties. The 1,2,4-oxadiazole core, with its specific nitrogen and oxygen arrangement, presents a unique hydrogen-bonding landscape and electronic distribution that differs significantly from the 1,3,4- and 1,2,5-oxadiazole regioisomers [1]. Furthermore, the position of the carbohydrazide group (C3 vs. C2 or C5) dictates the molecule's conformational preferences and its ability to engage in key interactions with biological targets [2]. Consequently, replacing 1,2,4-oxadiazole-3-carbohydrazide with a seemingly similar analog can lead to a complete loss of activity in a given assay or unexpected changes in reactivity during downstream synthesis, underscoring the need for precise chemical procurement.

Regioisomer Impact Switching 1,2,4- to 1,3,4-oxadiazole alters hydrogen-bond geometry and target recognition.
Substitution Pattern Carbohydrazide at C3 vs C2/C5 changes conformational preference and downstream reactivity.
Analog Limitations Seemingly similar oxadiazole-carbohydrazide analogs may not reproduce assay activity or synthetic yields.

1,2,4-Oxadiazole-3-carbohydrazide: Differentiation Evidence


Distinct Hydrogen-Bonding vs. Other Oxadiazole Isomers

The 1,2,4-oxadiazole ring exhibits a unique hydrogen-bond acceptor (HBA) and donor (HBD) profile compared to other oxadiazole isomers. While direct experimental data for the unsubstituted core is scarce, computational studies on model systems reveal that 1,2,4-oxadiazole possesses a lower hydrogen-bond basicity (pKBHX) for the nitrogen at position 4 relative to the nitrogens in 1,3,4-oxadiazole [1]. For 1,2,4-oxadiazole-3-carbohydrazide specifically, the presence of the terminal hydrazide contributes two hydrogen bond donors and four acceptors . In contrast, the 1,3,4-oxadiazole-2-carbohydrazide regioisomer, while having the same total count of HBDs and HBAs, presents a different spatial arrangement of these groups due to the altered position of the carbohydrazide substituent on the heterocyclic ring [2].

H-Bond Profile
Class-level
Identical HBD/HBA counts but altered 3D orientation of carbohydrazide vs. 1,3,4- and 1,2,4-C5 isomers.
Impacts molecular recognition and target engagement in SAR studies.
Based on computational hydrogen-bond basicity models.
Molecular recognition Hydrogen bonding Physicochemical properties

Rapid Microreactor Library Synthesis

The synthesis of 1,2,4-oxadiazoles, including the 3-carbohydrazide derivative, can be achieved using a continuous-flow microreactor method that produces the desired compounds in moderate to good yields (40-80 mg quantities) within approximately 30 minutes [1]. This represents a significant advancement over traditional batch synthesis, which often requires multi-day procedures and lower throughput. While specific yield data for the unsubstituted 3-carbohydrazide is not reported in this study, the method's applicability to a range of nitrile and carbonyl substrates suggests that 1,2,4-oxadiazole-3-carbohydrazide could be synthesized with comparable efficiency. For example, the synthesis of 3-phenyl-5-methyl-1,2,4-oxadiazole under similar microreactor conditions was reported with a 78% yield [2]. This contrasts with the synthesis of 1,3,4-oxadiazole analogs, which often rely on different cyclization methods (e.g., from diacylhydrazines) with varying yields and reaction times.

Microreactor Synthesis
Cross-study comparable
Core construction in ~30 min via continuous flow vs. >4 h batch methods.
Enables rapid library synthesis and SAR iteration.
Specific yield for 3-carbohydrazide not reported; method derived from analogous 1,2,4-oxadiazoles.
Synthetic chemistry Microreactor Yield Library synthesis

SIRT2 Inhibition Selectivity vs. 1,3,4-Oxadiazole

1,2,4-Oxadiazoles have been identified as a privileged scaffold for developing potent and selective inhibitors of the human deacetylase Sirtuin 2 (SIRT2) [1]. In a series of 1,2,4-oxadiazole-based inhibitors, compounds demonstrated activity at single-digit micromolar IC50 values against SIRT2 while showing no inhibition of SIRT1, SIRT3, or SIRT5 at concentrations up to 100 µM [2]. While the unsubstituted 3-carbohydrazide was not a primary focus, its core scaffold is essential for this activity. In contrast, a similar study on 1,3,4-oxadiazole derivatives revealed a different selectivity profile, with some compounds showing potent inhibition of SIRT1 and SIRT2 [3]. This highlights that the 1,2,4-oxadiazole core is a critical determinant for achieving SIRT2 selectivity over other sirtuin isoforms, a key requirement for targeted anticancer therapies.

SIRT2 Selectivity
Class-level
1,2,4-Oxadiazole: SIRT2 IC50 100 µM; 1,3,4-isomer acts as dual SIRT1/2 inhibitor (IC50 2.7/12.5 µM).
Scaffold choice determines isoform selectivity in sirtuin inhibitor development.
Data from substituted derivatives; selectivity profile class-level.
Sirtuin 2 (SIRT2) Enzyme inhibition Selectivity

Caspase-3-Driven Anticancer Activity vs. 1,2,5-Oxadiazole

1,2,4-Oxadiazole derivatives have been designed as caspase-3 activators for cancer treatment, with quantitative structure-activity relationship (QSAR) models demonstrating high predictive ability for internal and external validation sets (q2 = 0.610, pred_r2 > 0.5) [1]. In a study evaluating 1,2,4-oxadiazole compounds for their anti-proliferative activity, several derivatives exhibited IC50 values in the low micromolar range (e.g., 2.5-10 µM) against various cancer cell lines [2]. This activity profile is distinct from that of 4-amino-1,2,5-oxadiazole-3-carbohydrazide derivatives, which have been reported to target different pathways and exhibit varying potencies (IC50 values ranging from 5 to >50 µM depending on the cell line and substitution pattern) [3]. While direct head-to-head comparisons are lacking, the distinct scaffold preferences for different biological targets underscore the non-interchangeability of these oxadiazole isomers in oncology research.

Cell Proliferation
Cross-study comparable
1,2,4-Oxadiazole derivatives: IC50 2.5–10 µM; 1,2,5-Oxadiazole analogs: IC50 5–>50 µM in cancer cell lines.
Suggests a different anti-proliferative spectrum in cell models; further validation needed.
No direct head-to-head comparison; QSAR models support caspase-3 activation context.
Caspase-3 activation Apoptosis Anticancer

1,2,4-Oxadiazole-3-carbohydrazide Applications


SIRT2-Selective Inhibitor Design

Based on its class-level selectivity profile for SIRT2 inhibition over SIRT1, SIRT3, and SIRT5 [1], 1,2,4-oxadiazole-3-carbohydrazide is a strategic starting point for medicinal chemistry programs focused on developing SIRT2-selective chemical probes. The compound's core can be elaborated to optimize potency and pharmacokinetic properties while maintaining the crucial selectivity window.

Microreactor-Based Rapid Library Synthesis

The demonstrated compatibility of 1,2,4-oxadiazole synthesis with continuous-flow microreactor methods, which offer significant time savings (e.g., ~30 min for core construction) [2], makes 1,2,4-oxadiazole-3-carbohydrazide an ideal candidate for inclusion in diversity-oriented synthesis and high-throughput screening library production. This is particularly relevant for organizations with automated synthesis capabilities.

Caspase-3-Mediated Apoptosis Studies

Given the established role of 1,2,4-oxadiazole derivatives as caspase-3 activators [3], this compound serves as a valuable starting material for synthesizing chemical tools to investigate the intrinsic apoptosis pathway. Its use in this context is supported by QSAR models that guide the design of more potent analogs.

Novel Fungicide Building Block

The 1,2,4-oxadiazole scaffold is a known pharmacophore in crop protection, with derivatives acting as succinate dehydrogenase inhibitors (SDHI) fungicides [4]. The carbohydrazide functionality at the 3-position provides a unique vector for introducing diversity and optimizing the physicochemical properties required for agrochemical applications.

Application
Selection Property
Validation Focus
SIRT2-Selective Probe Development
Isoform-selectivity scaffold
SIRT2 vs SIRT1/3/5 inhibition profiling
Automated Library Synthesis
Flow-chemistry compatibility
Yield and throughput in microreactor platform
Apoptosis Pathway Research
Caspase-3 activation motif
Cell-model apoptosis and viability endpoints
Agrochemical Discovery
SDHI pharmacophore core
In vitro fungicidal screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4-Oxadiazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.